
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobutyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrobromide form indicates that it is a salt formed with two equivalents of hydrobromic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent to obtain the pure dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of the corresponding butyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted piperazine derivatives, depending on the nucleophile used.
Oxidation: The major product is the N-oxide derivative of the piperazine ring.
Reduction: The major product is the butyl-substituted piperazine derivative.
Applications De Recherche Scientifique
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound also contains a bromobutyl group but is attached to a phthalimide ring instead of a piperazine ring.
tert-Butyl bromide: This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-(4-Bromobutyl)piperazine: This compound is similar but lacks the methyl group on the piperazine ring.
Uniqueness
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is unique due to the presence of both a bromobutyl group and a methyl-substituted piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H21Br3N2 |
|---|---|
Poids moléculaire |
396.99 g/mol |
Nom IUPAC |
1-(4-bromobutyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C9H19BrN2.2BrH/c1-11-6-8-12(9-7-11)5-3-2-4-10;;/h2-9H2,1H3;2*1H |
Clé InChI |
VQAYZVLMUXZPPK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCBr.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


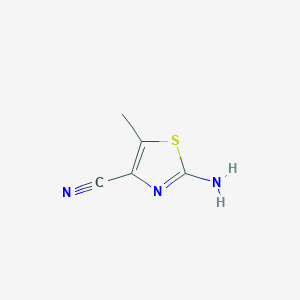
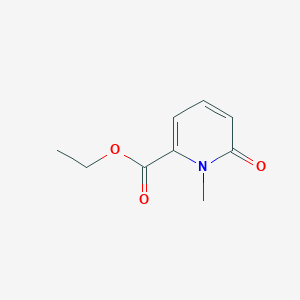
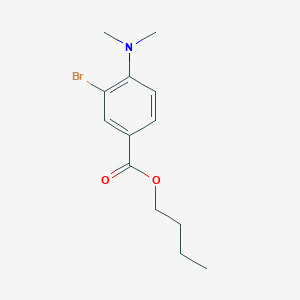
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
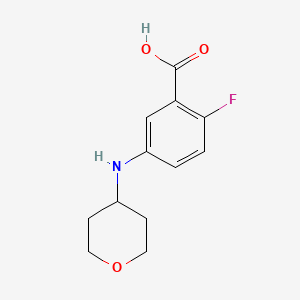
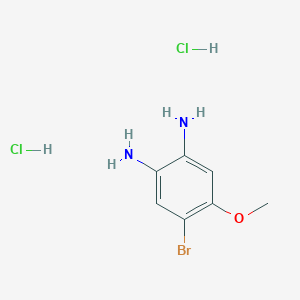
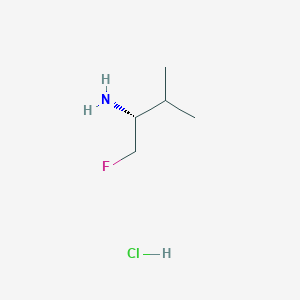

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
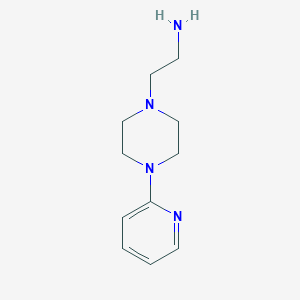

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
